Comparative Cytotoxicity Profile: Rubiadin Exhibits Lower Cytotoxicity in Colorectal Cancer Models Than Damnacanthal and Morindone
In a panel of three colorectal cancer cell lines (HCT116, LS174T, HT29) and a normal colon cell line (CCD841 CoN), Rubiadin demonstrated an IC50 value >50 µM across all cell lines, indicating a lack of significant cytotoxicity in this specific context [1]. This is in stark contrast to the potent activity of damnacanthal, which exhibited an IC50 of 0.74 ± 0.06 µM against HCT116 cells, and morindone, which showed IC50 values ranging from 10.70 to 20.45 µM against the same cancer cell lines [1]. This data suggests that Rubiadin is not a broadly cytotoxic agent and its mechanism or cellular targets may differ significantly from more potent cytotoxic analogs.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | >50 µM (all cell lines tested) |
| Comparator Or Baseline | Damnacanthal: 0.74 ± 0.06 µM (HCT116); Morindone: 10.70 to 20.45 µM (various lines) |
| Quantified Difference | Rubiadin's IC50 is >67-fold higher than damnacanthal's and >4.7-fold higher than morindone's in the most sensitive cell line. |
| Conditions | HCT116, LS174T, HT29 colorectal cancer and CCD841 CoN normal colon cell lines; 72-hour MTT assay. |
Why This Matters
This selectivity profile matters for researchers seeking an anthraquinone with a potentially distinct, non-cytotoxic mechanism of action or a wider therapeutic window in non-cancer applications, avoiding the potent toxicity of analogs like damnacanthal.
- [1] Ismail NH, et al. Anthraquinones from the roots of Knoxia valerianoides inhibit the formation of advanced glycation end products and rat lens aldose reductase in vitro. PLoS ONE. 2022;17(7):e0270970. View Source
